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molecular formula C14H11NO4 B074573 4-Methoxy-4'-nitrobenzophenone CAS No. 1151-94-6

4-Methoxy-4'-nitrobenzophenone

Cat. No. B074573
M. Wt: 257.24 g/mol
InChI Key: DXVSAELNVPXMSQ-UHFFFAOYSA-N
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Patent
US06184242B2

Procedure details

A solution of 4-(4-methoxybenzoyl)-nitrobenzene (150 g, 0.58 mol), glacial acetic acid (500 mL), and hydrobromic acid (48% w/w aqueous solution, 400 mL) was heated under reflux for 16 hours. The reaction mixture was cooled to room temperature and poured onto crushed ice. The crude product as filtered, washed several times with water and dried at about 50° C. under high vacuum. Crystallization from ethyl acetate/hexanes gave 4-(4-hydroxybenzoyl)-nitrobenzene (114 g, 81%), m.p. 190-193° C.; Analysis for C13H9NO4: Calc.: C, 64.20; H, 3.73; N, 5.76; Found: C, 63.95; H, 3.65; N, 5.85; MS m/e (%): 243 (M+; 45).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:19]=[CH:18][C:6]([C:7]([C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][CH:10]=2)=[O:8])=[CH:5][CH:4]=1.Br>C(O)(=O)C>[OH:2][C:3]1[CH:19]=[CH:18][C:6]([C:7]([C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][CH:10]=2)=[O:8])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
COC1=CC=C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=C1
Name
Quantity
400 mL
Type
reactant
Smiles
Br
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hours
Duration
16 h
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
FILTRATION
Type
FILTRATION
Details
The crude product as filtered
WASH
Type
WASH
Details
washed several times with water
CUSTOM
Type
CUSTOM
Details
dried at about 50° C. under high vacuum
CUSTOM
Type
CUSTOM
Details
Crystallization from ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 114 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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